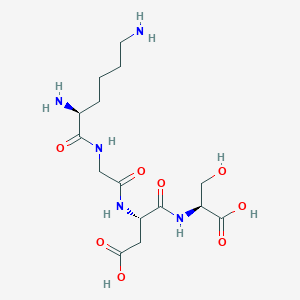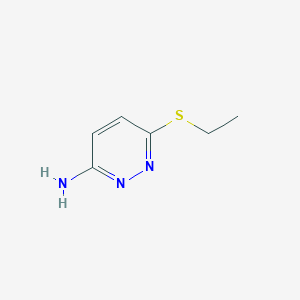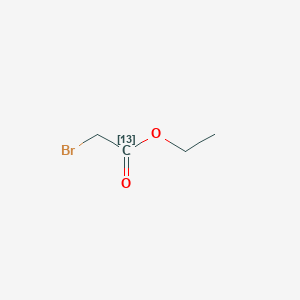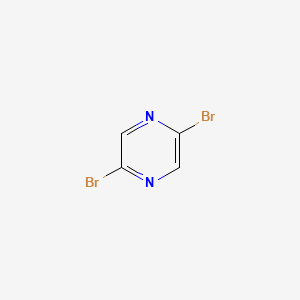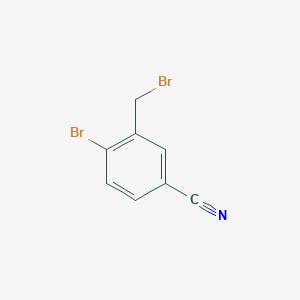![molecular formula C8H8N2O2 B1339150 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine CAS No. 84531-36-2](/img/structure/B1339150.png)
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various cycloaddition reactions. For instance, the [4+2] cycloaddition of 1,2-dihydropyridines with nitrosobenzene is used to synthesize trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, which are structurally related to the compound of interest . Additionally, the Ni(0)-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-butadienes with nitriles is another method to produce pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine.
Molecular Structure Analysis
The molecular structure of nitro-substituted pyridines can be complex, as seen in the crystal structure analysis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine . The crystal structure of this compound shows a monoclinic space group with specific dimensions and a bent conformation of the hydrazo-bridge. The dihedral angle between the planes of the phenyl and pyridine rings is significant, indicating the non-planarity of the molecule . This information could be indicative of the structural characteristics that might be expected for 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine.
Chemical Reactions Analysis
The chemical reactivity of nitro-substituted pyridines can be inferred from the synthesis and reactions of similar compounds. For example, the reduction of cycloadducts to form tetrahydropyrroloimidazoles and the formation of hydrogen bonds in crystal structures suggest that nitro groups and other substituents on the pyridine ring can significantly influence the chemical behavior and interactions of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted pyridines are closely related to their molecular structure. The vibrational spectra and crystal structure provide insights into the conformation and stability of these compounds . The hydrogen bonding patterns observed in the crystal structures can affect the melting points, solubility, and other physical properties . The stability constants of complexes formed with metal ions, as discussed for pyridine-2,6-dihydroxamic acid with Ni2+ and Cu2+ ions , also highlight the strong coordinating ability of pyridine derivatives, which could be relevant for the compound .
Applications De Recherche Scientifique
Pharmaceutical and Antimicrobial Research
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine and its derivatives are extensively used in the pharmaceutical industry. They play a significant role in the development of drugs due to their antimicrobial properties. This compound is a crucial component in the synthesis of various pharmaceuticals, including bactericides. Its application extends to the production of the fourth generation Cefpirome, a side-chain component in this antibiotic (Fu Chun, 2007).
Synthesis and Chemical Reactions
The compound is involved in various chemical synthesis processes. For instance, it is used in the synthesis of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues, achieved through a manganese-catalyzed oxidation process (Lanhui Ren et al., 2015). Additionally, it participates in multicomponent condensation reactions forming various derivatives, which are studied for their structural and chemical properties (I. V. Dyachenko et al., 2020).
Material Science and Resin Production
This compound is also significant in material science, particularly in the synthesis of synthetic resin. It is used as a precursor in producing antioxidants and plastics, highlighting its versatility beyond pharmaceutical applications (Fu Chun, 2007).
Crystallography and Structural Analysis
In crystallography, derivatives of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine are synthesized and analyzed for their molecular structure. This analysis includes determining crystal parameters and exploring the configuration of various substituents, which is crucial in understanding the chemical behavior of these compounds (A. Moustafa, A. S. Girgis, 2007).
Energetic Material Synthesis
This compound is also used in the synthesis of energetic materials. An example includes its role in the creation of tricyclic pyridine-based materials, which are of interest due to their high density and detonation properties. Such materials are significant in fields like defense and aerospace (Congming Ma et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSHQQPJHRYIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468644 | |
| Record name | 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine | |
CAS RN |
84531-36-2 | |
| Record name | 6,7-Dihydro-3-nitro-5H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84531-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


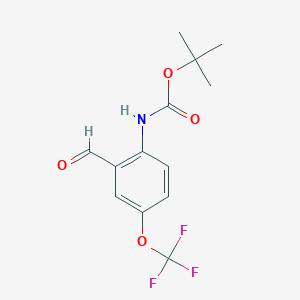
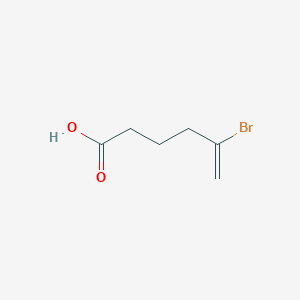
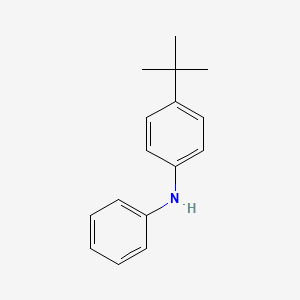
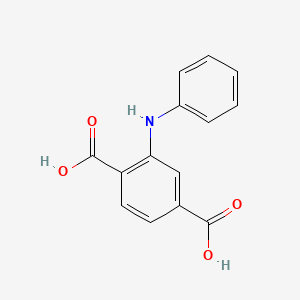
![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

